N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-25-11-3-5-12(6-4-11)26(23,24)9-15(20)18-10-2-7-13-14(8-10)17(22)19-16(13)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPNNCIEUWRIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps, starting with the formation of the isoindolinone core This can be achieved through the cyclization of phthalic anhydride derivatives under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays. Its unique structure allows it to interact with specific biomolecules, aiding in the study of biological processes.
Medicine: N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism by which N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The target compound shares structural motifs with several derivatives documented in the literature:
- N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-(4-methoxyphenyl)acetamide (Compound 5) : Replaces the sulfonyl group with a methoxy-substituted phenylacetamide. This substitution reduces electron-withdrawing effects but retains strong inhibitory activity (LogIC50 = 22.12–27.29, IC50 = 1.57 µM) .
- N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide: Features a benzothiazole scaffold instead of isoindolinone, with reported kinase inhibitory activity .
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-phenylacetamides: These analogs prioritize sulfanyl linkages over sulfonyl groups, showing anti-exudative activity comparable to diclofenac sodium .
Key Structural Differences :
Pharmacological Profiles
Inhibitory Activity :
- Compound 5 : Exhibits high selectivity (IC50 = 1.57 µM) and steep HillSlope values (98.55–99.07), indicating cooperative binding to targets such as kinases or proteases .
- Anti-Exudative Analogs: Derivatives with sulfanyl-triazole moieties (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamides) show 60–80% inhibition of inflammation at 10 mg/kg, comparable to diclofenac .
- Benzothiazole-Based Compounds: N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide demonstrates nanomolar-range IC50 values in kinase assays, suggesting superior potency over isoindolinone derivatives .
However, the absence of direct data necessitates further validation .
Biological Activity
N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.
1. Chemical Structure and Synthesis
The compound features a unique structure characterized by an isoindoline core with a sulfonamide moiety. The synthesis typically involves the reaction of 1,3-dioxoisoindoline derivatives with sulfonyl chlorides or related reagents under controlled conditions to yield the desired sulfonamide .
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various isoindoline derivatives. While specific data on this compound is limited, related compounds have demonstrated efficacy against a range of bacterial strains, suggesting potential for this compound as well .
2.2 Anticancer Activity
Isoindoline derivatives have been investigated for their anticancer properties. For instance, compounds with similar structural motifs have shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .
Table 1: Summary of Biological Activities of Isoindoline Derivatives
The biological activity of this compound may be attributed to its interaction with key biological targets:
- PDE5 Inhibition : Similar compounds have been shown to modulate phosphodiesterase activity, leading to increased levels of cyclic GMP (cGMP), which plays a crucial role in vasodilation and cellular signaling pathways related to cancer progression .
- Apoptotic Pathways : The compound may influence apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins, thereby promoting cell death in malignant cells .
4. Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- A study evaluating the effects of isoindoline derivatives on human glioma cells found that these compounds enhanced sensitivity to standard chemotherapeutic agents, suggesting a potential role in combination therapies .
- Another research effort focused on the metabolic effects of PDE5 inhibitors in adipocytes, revealing improvements in insulin sensitivity which may also correlate with the activity observed in isoindoline derivatives .
5. Conclusion
This compound presents promising biological activities, particularly in antimicrobial and anticancer domains. Further investigation into its mechanisms and therapeutic applications is warranted to fully elucidate its potential benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
